Lipophilicity Control: LogP and LogD Comparison vs. 4-Methoxy-2-(trifluoromethyl)benzyl alcohol
The replacement of a -CF3 group with a -OCF3 group on a drug scaffold is a common strategy to modulate lipophilicity and hydrogen bonding. The target compound exhibits an ACD/LogP of 1.78 , which is quantitatively lower than the LogP of 2.21 for its direct -CF3 analog, 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS 773871-39-9) . The ACD/LogD at pH 7.4 for the target compound is also 1.77 , representing a significant reduction in lipophilicity.
| Evidence Dimension | Lipophilicity (LogP and LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 1.78; ACD/LogD (pH 7.4) = 1.77 |
| Comparator Or Baseline | 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS 773871-39-9); LogP = 2.21 |
| Quantified Difference | LogP is 0.43 units lower for the target -OCF3 compound. LogD is also approximately 0.44 log units lower. |
| Conditions | ACD/Labs Percepta Platform PhysChem Module (predicted data) |
Why This Matters
Lower lipophilicity, represented by a ΔLogP of ~0.43, is a key driver for reducing non-specific binding, improving solubility, and mitigating metabolic liabilities, making this -OCF3 intermediate a superior starting point for developing drug candidates with cleaner in vivo profiles compared to its -CF3 counterpart.
